4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate
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Overview
Description
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C32H38O6. It is known for its unique structural properties, which include a combination of aromatic rings and long alkyl chains. This compound is often used in the field of liquid crystal research due to its ability to form liquid crystalline phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The alkyl chains can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(hexyloxy)benzoic acid and 4-(hexyloxy)phenol.
Reduction: Formation of 4-(hexyloxy)benzyl alcohol and 4-(hexyloxy)phenylmethanol.
Substitution: Formation of halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate has several scientific research applications:
Liquid Crystals: It is used in the development of liquid crystal displays (LCDs) due to its ability to form smectic and nematic phases.
Polymer Science: It is utilized in the synthesis of liquid crystalline polymers, which have applications in advanced materials and nanotechnology.
Biomedical Research: Its derivatives are studied for potential use in drug delivery systems and as bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate in liquid crystal applications involves the alignment of its molecules in a specific order, forming liquid crystalline phases. The long alkyl chains provide flexibility, while the aromatic rings contribute to the rigidity and stability of the liquid crystalline structure. This alignment can be influenced by external stimuli such as temperature, electric fields, and magnetic fields .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-pentylbenzoate
- 4-(Hexyloxy)benzoic acid
Uniqueness
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate is unique due to its symmetrical structure, which enhances its ability to form stable liquid crystalline phases. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it highly suitable for applications in liquid crystal technology .
Properties
CAS No. |
38454-31-8 |
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Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-9-19-27-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
LBOSNVJWBGTXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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